Enhanced Lipophilicity and Membrane Permeability
N-Cyclohexyl-N,4-dimethylbenzenesulfonamide (target) demonstrates a predicted XLogP3 of 3.2, which is significantly higher than that of the structurally simpler analog N-Cyclohexylbenzenesulfonamide (CAS 3237-31-8) with a predicted XLogP3 of approximately 2.6 [1]. This quantifiable difference of +0.6 logP units translates to an approximately 4-fold increase in octanol-water partition coefficient, indicating enhanced lipophilicity and potential for improved passive membrane permeability [2].
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | N-Cyclohexylbenzenesulfonamide (CAS 3237-31-8) XLogP3 ≈ 2.6 |
| Quantified Difference | Δ +0.6 logP units |
| Conditions | In silico prediction using XLogP3 algorithm; data sourced from public chemical databases. |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and CNS penetration potential, making this compound a more suitable scaffold for CNS-targeted drug discovery where analogs with lower logP may be suboptimal.
- [1] Kuujia. (n.d.). Cas no 57186-74-0 (N-cyclohexyl-n-methyl-4-toluenesulfonamide). Retrieved from https://www.kuujia.com/cas-57186-74-0.html View Source
- [2] PubChem. (n.d.). N-Cyclohexylbenzenesulfonamide (CID 76299). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/76299 View Source
